molecular formula C23H30N2O3 B11379939 N-[4-(dimethylamino)benzyl]-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-[4-(dimethylamino)benzyl]-2-(4-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11379939
M. Wt: 382.5 g/mol
InChI Key: YBFCQKFAKITKIY-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxyphenyl group, and an oxolan-2-yl group

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(4-methylphenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C23H30N2O3/c1-18-6-12-21(13-7-18)28-17-23(26)25(16-22-5-4-14-27-22)15-19-8-10-20(11-9-19)24(2)3/h6-13,22H,4-5,14-17H2,1-3H3

InChI Key

YBFCQKFAKITKIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of primary amines and the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These catalysts are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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